Regioisomeric Differentiation: Para-4-yl versus Meta-5-yl Oxazole Substitution
4-(2-Methyloxazol-4-yl)benzonitrile bears the oxazole ring at the para-position (4-yl) of the benzonitrile core, whereas the closely related regioisomer 3-(2-methyloxazol-5-yl)benzonitrile (CAS 74048-10-5) places the oxazole at the meta-position (5-yl) [1]. This positional difference results in divergent electronic conjugation pathways and steric profiles. The para-substitution in the target compound extends the π-conjugated system linearly from the nitrile group through the phenyl ring to the oxazole, maximizing resonance stabilization and enabling predictable linear molecular geometry. In contrast, the meta-substituted isomer introduces a kinked geometry that disrupts extended conjugation and alters the spatial orientation of the oxazole ring, which can be decisive in both receptor binding pockets and crystalline packing in materials applications. No direct head-to-head biological or physicochemical comparison between these two regioisomers is currently published; however, the difference in molecular topology is a fundamental consideration in rational design and procurement.
| Evidence Dimension | Molecular topology / substitution pattern |
|---|---|
| Target Compound Data | 4-(2-Methyloxazol-4-yl)benzonitrile; para-substitution (4-yl); extended linear conjugation |
| Comparator Or Baseline | 3-(2-methyloxazol-5-yl)benzonitrile (CAS 74048-10-5); meta-substitution (5-yl); kinked geometry, disrupted conjugation |
| Quantified Difference | Qualitative structural distinction; no quantitative comparative data available in published literature |
| Conditions | Structural analysis based on IUPAC nomenclature and chemical structure |
Why This Matters
This topological distinction ensures that procurement of the incorrect regioisomer would introduce an unintended structural variable in SAR studies or material design, invalidating comparative analysis across research campaigns.
- [1] Kuujia. (n.d.). Cas no 74048-10-5 (Benzonitrile, 3-(2-methyl-5-oxazolyl)-). Compound Profile. View Source
